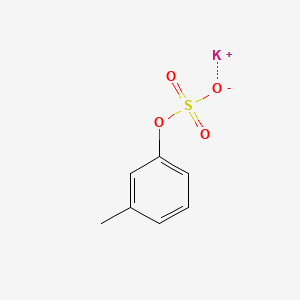
m-Cresol Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Cresol Sulfate Potassium Salt: is a chemical compound with the molecular formula C₇H₇KO₄S. It is a derivative of m-Cresol, which is also known as 3-methylphenol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Cresol Sulfate Potassium Salt typically involves the sulfonation of m-Cresol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: m-Cresol is reacted with sulfuric acid to form m-Cresol Sulfate.
Neutralization: The resulting m-Cresol Sulfate is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Mixing m-Cresol with sulfuric acid under controlled temperature and pressure conditions.
- Neutralizing the resulting m-Cresol Sulfate with potassium hydroxide.
- Purifying the final product through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: m-Cresol Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Products can include different alcohols and hydrocarbons.
Substitution: Products can include various substituted phenols and aromatic compounds.
Scientific Research Applications
m-Cresol Sulfate Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and in studies related to drug metabolism.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Cresol Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the specific biological context. The compound can also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
o-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the ortho position.
p-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the para position.
Phenol Sulfate Potassium Salt: Similar but without the methyl group.
Uniqueness: m-Cresol Sulfate Potassium Salt is unique due to its specific positioning of the methyl and hydroxyl groups, which gives it distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
Molecular Formula |
C7H7KO4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
potassium;(3-methylphenyl) sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-3-2-4-7(5-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
XVVHJSGKLHOOJA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















